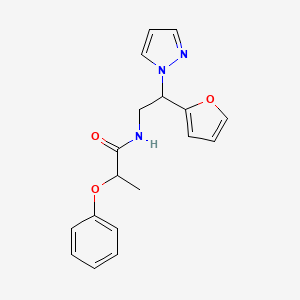

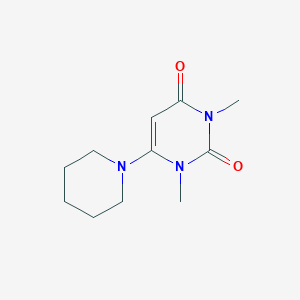

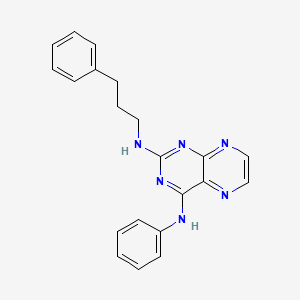

1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione (DMPP) is an organic compound belonging to the piperidine family. It is a heterocyclic compound that consists of a six-membered ring of nitrogen, carbon, and hydrogen atoms. DMPP is a powerful inhibitor of the enzyme monoamine oxidase (MAO). It is used in the treatment of neurological disorders, such as depression and Parkinson’s disease.

Scientific Research Applications

Synthesis and Mechanistic Investigations

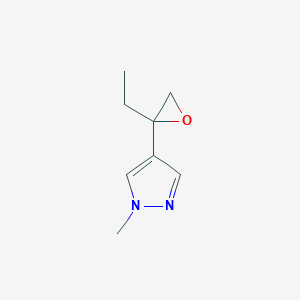

- 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione has been utilized in the synthesis of [1-(15)N]-labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide. This synthesis aids in mechanistic investigations in organic chemistry, specifically exploring the formation of various compounds in thermal reactions and the generation of nitric oxide or NO-related species (Sako, Yaekura, Oda, & Hirota, 2000).

Antiviral Research

- The compound has been a part of the study focusing on 2,4(1H,3H)-pyrimidinedione derivatives as potent inhibitors of HIV types 1 and 2. These studies have led to the development of new classes of non-nucleoside reverse transcriptase inhibitors, contributing significantly to antiviral drug development (Buckheit et al., 2007).

Novel Compound Synthesis

- It has been used in the efficient synthesis of new pyridine-pyrimidines and their bis-derivatives. This research demonstrates advancements in green chemistry and catalysis, highlighting the versatility of the compound in synthetic organic chemistry (Rahmani et al., 2018).

Structural Studies

- The compound has been involved in studies like the synthesis of 8,8-dimethyl-5-(4-methylphenyl)-8,9-dihydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione, where its derivatives were used for understanding molecular conformations and bonding interactions (Wang, Ni, & Shi, 2008).

Intermediates in Synthesis

- It serves as an intermediate in the synthesis of various pharmaceutical compounds, such as C-azanucleosides, demonstrating its importance in medicinal chemistry and drug development (Martirosyan et al., 2010).

Discovery from Natural Sources

- The compound has been isolated from natural sources like the gorgonian coral Verrucella umbraculum. Such studies expand our understanding of marine natural products and their potential applications in various fields of research (Huang et al., 2013).

Reactivity and Properties Study

- Studies have focused on understanding the reactivity and properties of the 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrano[4,3-d]pyrimidinium cation, a derivative of the compound, revealing insights into its behavior in different chemical environments (Tsupak, Gavrilenko, & Kostrub, 2009).

Antibacterial Research

- It has been used in synthesizing compounds tested for their in vitro antibacterial activity. This research contributes to the ongoing search for new antibacterial agents and treatments (Shukla et al., 2019).

properties

IUPAC Name |

1,3-dimethyl-6-piperidin-1-ylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-12-9(14-6-4-3-5-7-14)8-10(15)13(2)11(12)16/h8H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVJTQDLDXFVQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

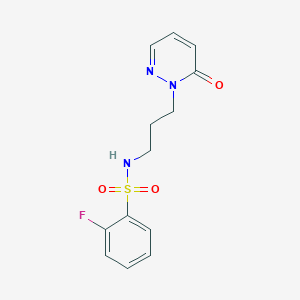

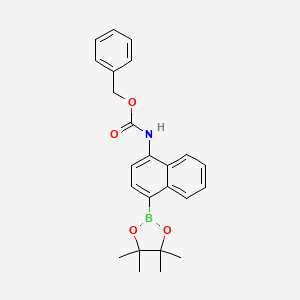

![N-(2-bromobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2412618.png)

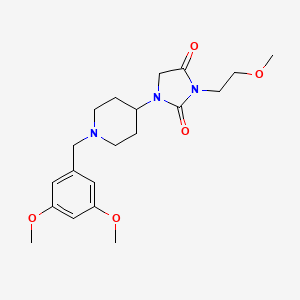

![3-Ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2412619.png)

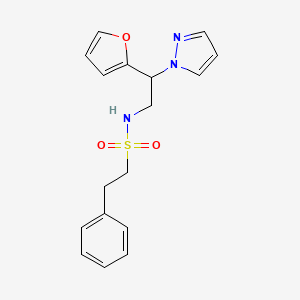

![1-{[(Thiophen-2-yl)methyl]carbamoyl}ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2412624.png)

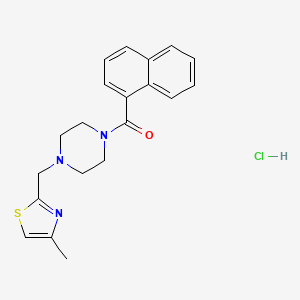

![2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2412628.png)